2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid is a complex organic compound with a highly specific structure. This compound is characterized by multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of functional groups. Common reagents used in these reactions include various protecting groups, coupling agents, and catalysts to ensure the correct stereochemistry is maintained throughout the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups such as hydroxyl, amino, and carboxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying enzyme-substrate interactions and protein folding. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. In industry, it is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid stands out due to its unique combination of functional groups and chiral centers. Similar compounds include other amino acids and peptides with comparable structures, but they may lack the specific functional groups or stereochemistry that confer the unique properties of this compound.
Properties
CAS No. |
80458-08-8 |
---|---|
Molecular Formula |
C33H59N5O9 |
Molecular Weight |
669.8 g/mol |
IUPAC Name |
2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H59N5O9/c1-9-10-11-12-13-14-15-26(41)22(6)33(47)38(8)24(16-20(2)3)17-34-28(21(4)5)32(46)36-25(19-39)30(44)37-29(23(7)40)31(45)35-18-27(42)43/h22-26,28-29,34,39-41H,2,4,9-19H2,1,3,5-8H3,(H,35,45)(H,36,46)(H,37,44)(H,42,43)/t22?,23-,24-,25-,26?,28-,29-/m0/s1 |
InChI Key |
UEVBKBOGVXHVOU-ZCJPEBHXSA-N |
Isomeric SMILES |
CCCCCCCCC(C(C)C(=O)N(C)[C@@H](CC(=C)C)CN[C@@H](C(=C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@H](C)O)C(=O)NCC(=O)O)O |
Canonical SMILES |
CCCCCCCCC(C(C)C(=O)N(C)C(CC(=C)C)CNC(C(=C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.